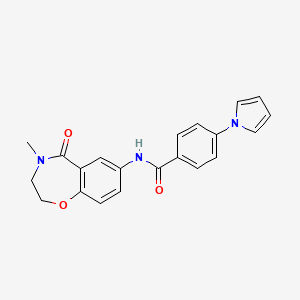

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(1H-pyrrol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-23-12-13-27-19-9-6-16(14-18(19)21(23)26)22-20(25)15-4-7-17(8-5-15)24-10-2-3-11-24/h2-11,14H,12-13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXDFWARNYHFKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound with significant potential in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzoxazepine moiety fused with a pyrrole ring. Its molecular formula is , with a molecular weight of approximately 296.37 g/mol. The IUPAC name reflects its intricate functional groups and stereochemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.37 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and coupling reactions. Key steps may include:

- Formation of the Benzoxazepine Ring : This can be achieved through the cyclization of appropriate precursors under acidic conditions.

- Pyrrole Ring Formation : The introduction of the pyrrole moiety may involve reactions with suitable amines or carboxylic acids.

- Final Coupling : The final product is obtained through amide bond formation between the benzoxazepine and pyrrole components.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer or neurodegenerative disorders.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors (e.g., serotonin or dopamine receptors), influencing neurotransmission and potentially providing benefits in psychiatric conditions.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines (e.g., HeLa and MCF7), indicating its potential as an anticancer agent .

- Neuroprotective Effects : Research suggests that it may protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for treating neurodegenerative diseases .

- Anti-inflammatory Properties : Preliminary data indicate that this compound can reduce inflammation markers in animal models of arthritis .

Scientific Research Applications

Therapeutic Applications

1.1 Diabetes Treatment

Research indicates that derivatives of the benzoxazepine structure, including N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(1H-pyrrol-1-yl)benzamide, exhibit properties that may be beneficial in treating diabetes. Specifically, compounds in this class have been shown to influence glucose metabolism and insulin sensitivity. A patent (EP2247587B1) discusses the utility of such compounds in the treatment and prevention of Type 1 and Type 2 diabetes .

1.2 Anti-Cancer Activity

The compound's structural features suggest potential anti-cancer activity. Studies on related benzodiazepine derivatives have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Such compounds are being evaluated for their ability to enhance the therapeutic effects of existing chemotherapeutic agents .

In Vitro Studies

In vitro studies have shown that similar compounds can inhibit key enzymes involved in glucose metabolism. For example:

| Compound Name | Target Enzyme | Effect |

|---|---|---|

| Benzoxazepine Derivative A | Dipeptidyl peptidase IV (DPP-IV) | Inhibition |

| Benzodiazepine Derivative B | Protein kinase B (AKT) | Activation |

These findings highlight the potential for this compound to influence metabolic pathways relevant to diabetes management.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

4-Ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (BI96214)

- Molecular Formula : C₁₉H₂₀N₂O₄

- Molecular Weight : 340.37 g/mol

- Substituent : 4-ethoxy on benzamide (vs. 4-pyrrolyl in the target compound).

- BI96214 is commercially available as a research chemical, but its biological activity remains uncharacterized .

N-(4-(1H-Pyrrol-1-yl)phenyl)benzamide

- Molecular Formula : C₁₇H₁₄N₂O

- Molecular Weight : 278.31 g/mol

- Substituent : 4-(1H-pyrrol-1-yl) on benzamide (identical to the target compound).

- Key Differences: Lacks the benzoxazepin core; instead, the benzamide is attached to a simple phenyl group. Synthesized via nickel-catalyzed reductive aminocarbonylation (Ni(glyme)Cl₂, DMF, 120°C, 16 hours) with a yield of 82% .

Patented Quinoline-Based Analogues

- Examples: N-(4-(6-(1H-pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide N-(3-cyano-4-(pyrimidin-2-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide

- Key Differences: Feature quinoline cores with complex substituents, including pyrrole and benzamide groups. Highlight the therapeutic relevance of pyrrole-functionalized benzamides in drug discovery, though specific targets are undisclosed .

Insights :

Physicochemical and Functional Comparisons

| Property | Target Compound | BI96214 | N-(4-(1H-Pyrrol-1-yl)phenyl)benzamide |

|---|---|---|---|

| Core Structure | Benzoxazepin | Benzoxazepin | Phenyl |

| Benzamide Substituent | 4-(1H-pyrrol-1-yl) | 4-ethoxy | 4-(1H-pyrrol-1-yl) |

| Molecular Weight (g/mol) | ~363.39 (estimated*) | 340.37 | 278.31 |

| Synthetic Complexity | High | Moderate | Low |

| Potential Applications | Undisclosed (structural hints: kinase inhibition, CNS targets) | Research chemical | Model compound for catalytic studies |

*Estimated based on structural analogy to BI96214, replacing ethoxy (45.06 g/mol) with pyrrolyl (67.08 g/mol).

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.